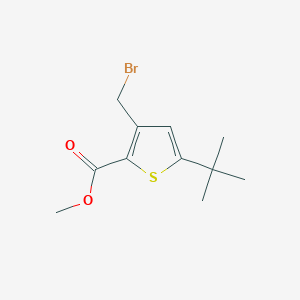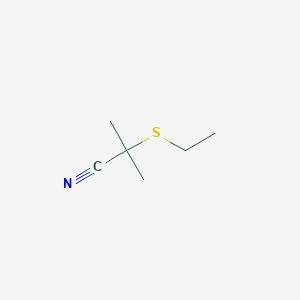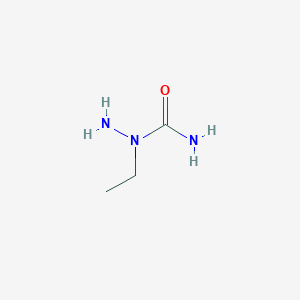
(2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethyl)carbamodithioic acid
Overview
Description
(2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethyl)carbamodithioic acid is an organic compound that features a unique structure combining an imidazole ring with a carbamodithioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethyl)carbamodithioic acid typically involves the reaction of 5-methyl-1H-imidazole-4-methanol with a thiol-containing reagent under controlled conditions. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the intermediate products . The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethyl)carbamodithioic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
(2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethyl)carbamodithioic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethyl)carbamodithioic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The sulfur-containing moiety can form covalent bonds with thiol groups in proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
Cimetidine Impurity B: Methyl 3-cyano-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]carbamimidate.
Imidazole Derivatives: Various imidazole-containing compounds with similar structures and properties.
Uniqueness
(2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethyl)carbamodithioic acid is unique due to its combination of an imidazole ring and a carbamodithioic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
55317-80-1 |
|---|---|
Molecular Formula |
C8H13N3S3 |
Molecular Weight |
247.4 g/mol |
IUPAC Name |
2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylcarbamodithioic acid |
InChI |
InChI=1S/C8H13N3S3/c1-6-7(11-5-10-6)4-14-3-2-9-8(12)13/h5H,2-4H2,1H3,(H,10,11)(H2,9,12,13) |
InChI Key |
DJFNUVQFNPDLFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)CSCCNC(=S)S |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-(6-Bromopyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B8648260.png)







![3-(4-Chloro-phenyl)-4-hydroxy-7H-thieno[2,3-b]pyridine-6-one](/img/structure/B8648315.png)
![Glycine, N-[(2,2,2-trichloroethoxy)carbonyl]-](/img/structure/B8648322.png)

